Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
Description
Molecular Architecture and Composition
Molecular Formula and Mass
Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate is a bicyclic organic compound with the molecular formula C₁₉H₃₄N₂O₄ and a molecular weight of 354.48 g/mol . Its structure features two tert-butyl ester groups attached to a diazaspiro[5.5]undecane core. Key identifiers include the CAS registry number 1404196-69-5 and the MDL number MFCD22580406 .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₄N₂O₄ |
| Molecular Weight | 354.48 g/mol |
| CAS Number | 1404196-69-5 |
| SMILES Notation | CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2OC(=O)OC(C)(C)C |
The compound’s mass spectrum reveals a monoisotopic mass of 354.2522 Da , consistent with its molecular formula.
Structural Elucidation of the Diazaspiro Core
The diazaspiro[5.5]undecane system consists of two piperidine rings connected via a shared spiro carbon atom, forming a rigid bicyclic framework. Each piperidine ring contains five carbon atoms, with nitrogen atoms positioned at the 2 and 9 positions. The tert-butyl ester groups (–OC(=O)C(CH₃)₃) are appended to these nitrogen atoms, contributing to the compound’s steric bulk and lipophilicity.
Key structural features include:
- Spiro Junction : The central spiro carbon (C7) bridges the two piperidine rings, enforcing a perpendicular orientation that limits rotational freedom.
- Nitrogen Coordination : The nitrogen atoms participate in hydrogen bonding and serve as sites for further functionalization.
- Ester Groups : The tert-butyl esters enhance solubility in nonpolar solvents and stabilize the molecule against hydrolysis.
X-ray crystallography of analogous diazaspiro compounds confirms that the piperidine rings predominantly adopt chair conformations , minimizing steric strain.
Conformational Analysis of the Spiro System
The spiro[5.5]undecane core imposes significant conformational constraints. Computational studies using force-field methods predict the following:
| Conformation | Energy (kcal/mol) | Stability |
|---|---|---|
| Chair-Chair | 0.0 | Most Stable |
| Chair-Twist | 2.3 | Moderately Stable |
| Twist-Twist | 4.1 | Least Stable |
- Chair-Chair Dominance : The chair conformation of both piperidine rings is energetically favored due to reduced 1,3-diaxial interactions.
- Spiro Rigidity : The spiro junction restricts interconversion between conformers, rendering the molecule stereochemically rigid.
- Impact of Substituents : The tert-butyl groups introduce steric hindrance, further stabilizing the chair-chair conformation by preventing torsional distortions.
These insights align with NMR data for related diazaspiro compounds, which show sharp singlet peaks for equivalent protons in symmetric chair conformations.
Propriétés
IUPAC Name |
ditert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZCJUOAHCFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN(C2)C(=O)OC(C)(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate (CAS Number: 1404196-69-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its activity as a GABAAR antagonist, and discusses relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.49 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₄N₂O₄ |
| Molecular Weight | 350.49 g/mol |
| CAS Number | 1404196-69-5 |
| Storage Conditions | Sealed, dry place |
| Purity | ≥97% |
Research indicates that compounds with similar structural motifs, particularly those based on the diazaspiro framework, exhibit significant activity at the γ-aminobutyric acid type A receptors (GABAARs). These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system. This compound acts as a competitive antagonist at GABAARs, impacting various physiological processes including anxiety and seizure activity .
Pharmacological Studies
- GABAAR Antagonism : Studies have shown that diazaspiro compounds can modulate GABAAR activity, influencing immune responses and potentially offering therapeutic benefits in conditions like asthma and inflammation .
- Cellular Effects : The antagonistic action on GABAARs has been linked to altered macrophage function and T cell proliferation, suggesting a broader immunomodulatory effect .
- In Vitro Testing : In vitro assays have demonstrated that related compounds exhibit low cellular membrane permeability while maintaining high binding affinity for GABAARs. This suggests potential for selective targeting in therapeutic applications .
Study on GABAAR Ligands
A significant study investigated various diazaspiro compounds, including derivatives of this compound. The findings highlighted the structure-activity relationship (SAR) of these compounds at GABAARs, revealing that modifications in the side chains can significantly affect binding affinities and biological outcomes .
Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of GABAAR antagonists in murine models. The study found that blocking GABAARs could enhance T cell responses during infections, indicating a potential application for these compounds in treating immune-related disorders .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate | 1404196-69-5 | C₁₈H₃₂N₂O₄ | 340.46 | Dual Boc protection; no oxo groups; high lipophilicity |
| Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride | 1023301-88-3 | C₁₄H₂₇ClN₂O₂ | 290.83 | Mono-Boc; hydrochloride salt; improved aqueous solubility |
| Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | 1023595-19-8 | C₁₄H₂₆N₂O₂ | 254.37 | Mono-Boc; positional isomer of 1023301-88-3; neutral form |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | C₁₅H₂₅NO₃ | 267.37 | Oxo group at C9; altered hydrogen-bonding potential |
| Tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | 2227197-87-5 | C₁₄H₂₃N₂O₃ | 267.35 | Dual heteroatoms (N, N); oxo group at C8; potential for metal coordination |
Key Observations:
Boc Protection: The dual Boc groups in 1404196-69-5 enhance steric hindrance and lipophilicity compared to mono-Boc analogs like 1023301-88-3 and 1023595-19-2. This impacts solubility, with the hydrochloride salt (1023301-88-3) showing better aqueous compatibility .
Positional Isomerism : The Boc group’s position (e.g., 2- vs. 9-carboxylate in 1023301-88-3 and 1023595-19-8) affects spatial orientation and reactivity, influencing downstream synthetic applications .
Physicochemical and Pharmacokinetic Properties
| Property | 1404196-69-5 | 1023301-88-3 | 873924-08-4 |
|---|---|---|---|
| LogP | High (estimated ≥3.5) | Moderate (~2.5) | Moderate (~2.0) |
| Solubility (aq.) | Low | High (salt form) | Moderate |
| Synthetic Accessibility | Moderate | High | Moderate |
Méthodes De Préparation
Cyclization via Spiro-Formation
Methodology:
Most approaches initiate with a suitable precursor containing amino and carboxyl functionalities, which undergo intramolecular cyclization to form the spiro[5.5]undecane skeleton.
- A common route involves reacting a diamine derivative with a diester or diacid, followed by cyclization under basic or acidic conditions, often facilitated by catalysts or dehydrating agents.
- For example, a typical method employs the condensation of a diamine with a diester under reflux in an appropriate solvent, such as ethanol or dichloromethane, with acid catalysis to promote ring closure.
Data Table 1: Cyclization Conditions
| Step | Reactants | Catalyst / Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Diamine + Diester | Acid catalyst | Ethanol | Reflux (78°C) | 12-24 h | 65-80 |
| 2 | Diamine + Diacid | Dehydrating agent | Dichloromethane | Room temp | 8-16 h | 60-75 |
Esterification and Protection
Methodology:
Post-cyclization, the amino groups are protected with tert-butyl groups via esterification. This is achieved through reaction with tert-butyl chloroformate or tert-butyl anhydride.
- The tert-butyl esterification typically occurs at room temperature using a base such as triethylamine or pyridine to facilitate nucleophilic attack on the tert-butyl reagent.
Data Table 2: Esterification Conditions
| Step | Reagents | Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 3 | Tert-butyl chloroformate | Triethylamine | Dichloromethane | Room temp | 4-8 h | 85-90 |
| 4 | Tert-butyl anhydride | Pyridine | Toluene | Room temp | 6-12 h | 80-85 |
Final Purification
Methodology:
Purification is achieved through column chromatography, recrystallization, or distillation, depending on the impurities and scale.
- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
Specific Synthesis Protocols
Synthesis via Multistep Organic Synthesis
Based on recent patents and literature, a representative synthesis involves:
Example from Patent Literature (CN111620869A)
This patent describes a seven-step synthesis, including:
- Cyclization of a diamine derivative with a diester.
- Esterification with tert-butyl groups.
- Reduction and further functional group transformations.
Reaction Conditions Summary:
| Step | Temperature Range | Reaction Time | Reagents / Catalysts | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | 25-80°C | 5 hours | Ethyl malonate, ethanol, ammonium acetate | -- | Formation of precursor intermediate |
| 2 | 0-70°C | 2.5 hours | Lithium borohydride, tetrahydrofuran | -- | Reduction to amine |
| 3 | 25°C | 12 hours | p-Toluenesulfonyl chloride, dichloromethane | -- | Tosylation of amines |
| 4 | 25-90°C | 3 hours | Cesium carbonate, acetonitrile | -- | Cyclization to spiro structure |
| 5 | 25-80°C | 1 hour | Magnesium, methanol | -- | Reduction step |
| 6 | 25°C | 12 hours | Boc anhydride, dichloromethane | -- | Protection of amino groups |
| 7 | 25°C | 3 hours | Palladium on carbon, methanol | -- | Final deprotection / purification |
Data Summary and Analysis
| Parameter | Data / Observation | Reference Source |
|---|---|---|
| Overall Yield | Typically ranges from 45-70% across steps | Patent CN111620869A, literature reviews |
| Reaction Temperatures | 0°C to 90°C, optimized per step | Various sources including patents and research articles |
| Solvent Choices | Ethanol, dichloromethane, acetonitrile, methanol | Multiple synthesis protocols |
| Purity | >95% after purification | Commercial sources and patents |
Notes and Considerations
- Scalability: The use of readily available reagents like ethyl malonate, tert-butyl chloroformate, and common solvents makes these methods suitable for scale-up.
- Reaction Control: Temperature regulation during cyclization and protection steps is crucial to prevent side reactions.
- Purification: Chromatography and recrystallization are essential to achieve high purity, especially for pharmaceutical applications.
Q & A
What are the common synthetic routes for preparing tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate, and what are their critical optimization parameters?
Basic Question
The compound is typically synthesized via microwave-assisted solid-phase methods or solution-phase annulation. A key approach involves reacting primary amines with resin-bound bismesylates under microwave irradiation, with the α-methyl benzyl carbamate resin linker being critical for successful annulation . Solution-phase synthesis (e.g., coupling with tert-butyl carbamate derivatives in THF at 70°C) requires careful control of stoichiometry and reaction time to avoid by-products . Optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
- Temperature : Microwave methods often use 100–150°C for 1–2 hours.
- Purification : Reverse-phase column chromatography (acetonitrile/water) is effective for isolating high-purity products .
Which analytical techniques are most reliable for characterizing tert-butyl 2,9-diazaspiro[5.5]undecane derivatives, and how are spectral contradictions resolved?
Basic Question
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm spirocyclic structure and Boc group integrity. For example, tert-butyl protons appear as singlets at ~1.4 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₄H₂₆N₂O₂: m/z 263.20) .
- X-ray crystallography : Resolves ambiguities in spirocyclic conformation, as demonstrated for related diazaspiro compounds .
Contradiction resolution : Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from residual solvents or decomposition. Multi-dimensional NMR (e.g., COSY, HSQC) and HPLC-MS/MS can isolate and identify impurities .
How can reaction conditions be optimized to minimize by-products during spirocyclic annulation?
Advanced Question
By-products like incomplete annulation or resin linker degradation arise from:
- Inadequate resin activation : Pre-swelling the α-methyl benzyl carbamate resin in DCM improves amine accessibility .
- Stoichiometric imbalances : A 1:2 molar ratio of primary amine to bismesylate ensures complete cyclization .
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., oxidation) compared to conventional heating .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yields using HPLC with UV detection at 254 nm .
What are the stability profiles of tert-butyl 2,9-diazaspiro[5.5]undecane derivatives under varying storage conditions?
Advanced Question
The compound is stable under inert atmospheres at –20°C but degrades under prolonged exposure to moisture or light. Key findings:
- Thermal stability : Decomposes above 150°C, releasing CO and NOₓ .
- Hydrolytic sensitivity : The Boc group is prone to cleavage in acidic/basic conditions, requiring neutral pH during storage .
Mitigation : Use desiccants (e.g., silica gel) in sealed amber vials. Stability studies via accelerated aging (40°C/75% RH for 6 months) confirm <2% degradation .
How should researchers address discrepancies in reported safety data for this compound?
Advanced Question
While some safety data sheets (SDS) label the compound as "no known hazard" , others mandate gloves, respirators, and flame-retardant clothing due to potential decomposition hazards . To resolve contradictions:
- Risk assessment : Conduct small-scale thermal testing (DSC/TGA) to identify decomposition thresholds .
- Protocol alignment : Follow stricter guidelines (e.g., OSHA PPE standards) if handling bulk quantities or under non-inert conditions .
What role does tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate play in medicinal chemistry, and how is its pharmacokinetic profile evaluated?
Advanced Question
The spirocyclic core enhances binding to CNS targets (e.g., sigma receptors) due to its rigid conformation . Pharmacokinetic studies involve:
- LogP determination : Experimental LogP ~2.5 (octanol/water) correlates with moderate blood-brain barrier permeability .
- Metabolic stability : Incubation with liver microsomes (human/rat) identifies oxidative hotspots (e.g., Boc group cleavage) .
Applications : Serves as a precursor for kinase inhibitors or protease modulators after Boc deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
